molecular formula C15H12ClN3O2 B5799486 (6-Chloro-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-carbamic acid methyl ester

(6-Chloro-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-carbamic acid methyl ester

Cat. No.: B5799486
M. Wt: 301.73 g/mol
InChI Key: PGWVLAJUEREYOA-UHFFFAOYSA-N
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Description

(6-Chloro-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-carbamic acid methyl ester is a chemical compound known for its unique structure and potential applications in various fields. This compound features a chloro-substituted phenyl group attached to an imidazo[1,2-a]pyridine ring, which is further linked to a carbamic acid methyl ester group. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-carbamic acid methyl ester typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[1,2-a]pyridine core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The chloro-substituted phenyl group is then introduced via electrophilic aromatic substitution reactions. Finally, the carbamic acid methyl ester group is attached using carbamoylation reactions, often employing reagents such as methyl chloroformate or methyl isocyanate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-carbamic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions often performed in anhydrous conditions.

    Substitution: Amines, thiols; reactions conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives, such as alcohols or amines.

    Substitution: Formation of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

(6-Chloro-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-carbamic acid methyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Chloro-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-carbamic acid methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Unlike simpler compounds like dichloroaniline, this compound’s structure allows for more complex interactions and applications in various scientific fields.

Properties

IUPAC Name

methyl N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2/c1-21-15(20)18-14-13(10-5-3-2-4-6-10)17-12-8-7-11(16)9-19(12)14/h2-9H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWVLAJUEREYOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501331431
Record name methyl N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501331431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202679
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

335418-66-1
Record name methyl N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501331431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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